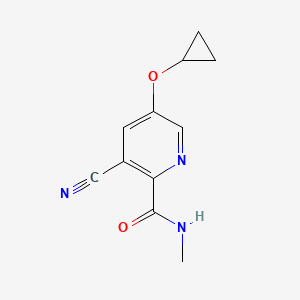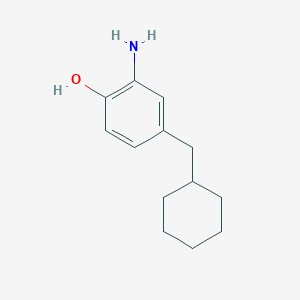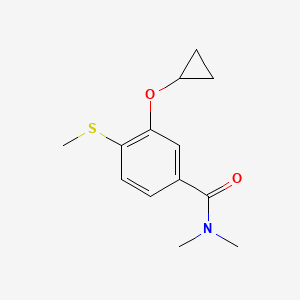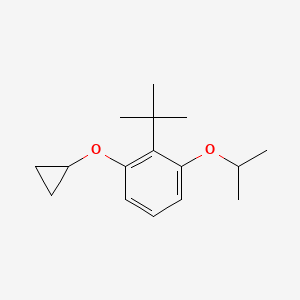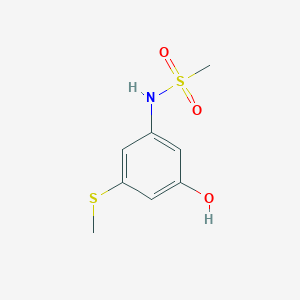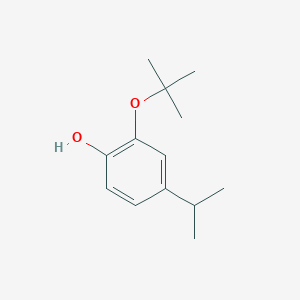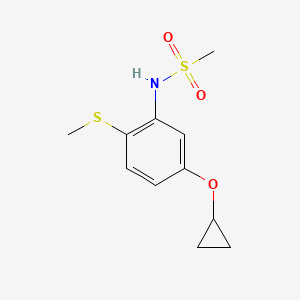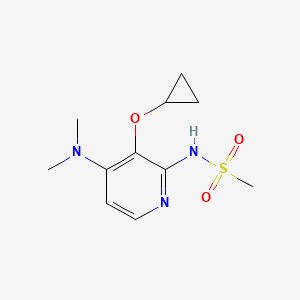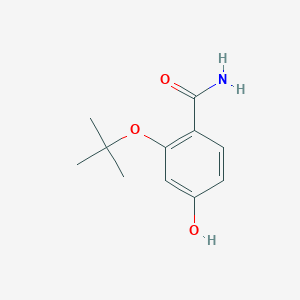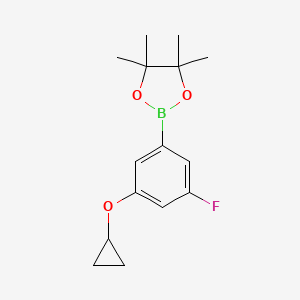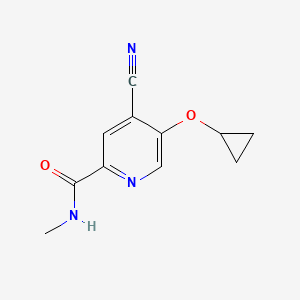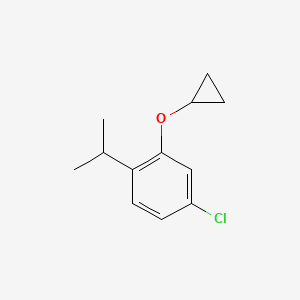
4-Chloro-2-cyclopropoxy-1-isopropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-cyclopropoxy-1-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15ClO It is a derivative of benzene, featuring a chlorine atom, a cyclopropoxy group, and an isopropyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-cyclopropoxy-1-(propan-2-yl)benzene can be achieved through several synthetic routes One common method involves the cyclopropanation of a suitable benzene derivative followed by chlorination
Industrial Production Methods
In an industrial setting, the production of 4-chloro-2-cyclopropoxy-1-(propan-2-yl)benzene may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-Chloro-2-cyclopropoxy-1-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced products.
科学的研究の応用
4-Chloro-2-cyclopropoxy-1-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism by which 4-chloro-2-cyclopropoxy-1-(propan-2-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropoxy group and the chlorine atom play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
1-Chloro-4-(propan-2-yl)benzene: Similar structure but lacks the cyclopropoxy group.
4-Chloro-2-methoxy-1-(propan-2-yl)benzene: Similar structure with a methoxy group instead of a cyclopropoxy group.
Uniqueness
4-Chloro-2-cyclopropoxy-1-(propan-2-yl)benzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the cyclopropoxy group plays a critical role.
特性
分子式 |
C12H15ClO |
|---|---|
分子量 |
210.70 g/mol |
IUPAC名 |
4-chloro-2-cyclopropyloxy-1-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15ClO/c1-8(2)11-6-3-9(13)7-12(11)14-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3 |
InChIキー |
LVCDASBMGBRFIZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1)Cl)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


